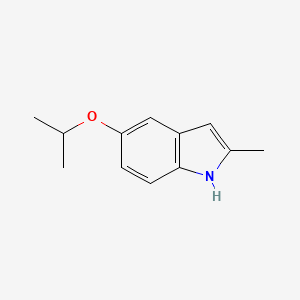

5-isopropoxy-2-methyl-1H-indole

Vue d'ensemble

Description

5-isopropoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Méthodes De Préparation

The synthesis of 5-isopropoxy-2-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

5-isopropoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives, including 5-isopropoxy-2-methyl-1H-indole, have shown promising anticancer properties. Recent studies highlight their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

In particular, research has indicated that modifications at the 5-position of the indole ring can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Some studies suggest that compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential makes it a candidate for further exploration in treating conditions such as Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could position the compound as a therapeutic option for inflammatory diseases .

Case Study 1: Antitumor Activity Assessment

A study evaluated various indole derivatives for their antitumor activity against HeLa cells. Among these, a compound closely related to this compound demonstrated significant antiproliferative effects with an IC50 value lower than 10 µM. The mechanism involved the disruption of microtubule formation and induction of apoptosis through caspase activation .

Case Study 2: Neuroprotection in Experimental Models

In an experimental model of neurodegeneration, derivatives of indoles were administered to assess their neuroprotective effects. The results indicated that these compounds reduced neuronal cell death and improved cognitive function in treated animals compared to controls, supporting their potential use in neurodegenerative disease therapies .

Mécanisme D'action

The mechanism of action of 5-isopropoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with cellular proteins, altering signal transduction pathways, and influencing gene expression .

Comparaison Avec Des Composés Similaires

5-isopropoxy-2-methyl-1H-indole can be compared with other indole derivatives such as:

5-methoxy-2-methyl-1H-indole: Similar in structure but with a methoxy group instead of an isopropoxy group.

2-methyl-1H-indole: Lacks the isopropoxy substituent, making it less bulky and potentially less bioactive.

5-fluoro-2-methyl-1H-indole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.

Activité Biologique

5-Isopropoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on various research findings.

Overview of Indole Derivatives

Indoles are significant in medicinal chemistry due to their presence in numerous natural products and drugs. They exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

This compound is particularly noted for its interactions with various enzymes and proteins, influencing cellular functions and signaling pathways.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of drugs and endogenous compounds. This interaction can lead to the activation or inhibition of these enzymes, affecting drug metabolism and efficacy.

- Cell Signaling : The compound modulates cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can result in various cellular responses, including apoptosis in cancer cells.

- Stability and Environmental Influence : The activity of this compound can vary based on environmental factors such as temperature and pH, which may affect its stability and interaction with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro:

- Anticancer Activity : In studies involving cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation. At lower concentrations, it displayed notable anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has also shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Inhibition zones were observed in agar diffusion tests against both Gram-positive and Gram-negative bacteria .

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of this compound:

- Dosage Effects : Different dosages revealed that lower doses could effectively reduce inflammation and tumor growth, while higher doses might lead to toxicity.

- Metabolic Pathways : The compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar indole derivatives is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 5-Methoxy-2-methyl-1H-indole | Methoxy substitution | Moderate anticancer activity |

| 2-Methyl-1H-indole | No bulky substituent | Lower bioactivity compared to isopropoxy |

| 5-Fluoro-2-methyl-1H-indole | Fluorine substitution | Enhanced potency against certain cancers |

This table illustrates how variations in substituents can significantly affect the biological properties of indole derivatives.

Q & A

Q. Basic: What are the standard synthetic routes for 5-isopropoxy-2-methyl-1H-indole, and what analytical methods confirm its purity and structure?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from indole precursors. For example, a modified procedure similar to (refluxing with acetic acid and sodium acetate) could be adapted, substituting reagents to introduce the isopropoxy group. Key steps include protecting/deprotecting functional groups and regioselective alkylation.

Characterization:

- HPLC/GC-MS : Confirm purity (>97% as per ).

- NMR/IR Spectroscopy : Assign peaks for the isopropoxy (-OCH(CH₃)₂) and methyl groups (e.g., δ 1.2–1.4 ppm for isopropyl protons).

- X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles as in , Fig. 1) .

Q. Basic: What are the key physicochemical properties of this compound critical for experimental handling?

Methodological Answer:

- Melting Point : 199–201°C (similar to analogs in ), indicating thermal stability during synthesis .

- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on indole derivatives (). Pre-screen solvents for reaction optimization.

- Storage : Store at 2–8°C in amber vials to prevent photodegradation (aligns with indole stability protocols in ) .

Q. Advanced: How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts (e.g., ’s Rh-catalyzed methods) for coupling reactions.

- Reaction Time/Temperature : Use Design of Experiments (DoE) to model yield vs. time (e.g., ’s 2.5–3 hr reflux).

- Workup Optimization : Employ recrystallization (e.g., acetic acid as in ) or column chromatography for purification .

Q. Advanced: How to address discrepancies in spectral data (e.g., NMR vs. XRD) when characterizing novel indole derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts (e.g., ’s C10–C17 coupling constants) with computational models (DFT calculations).

- XRD Refinement : Resolve torsional strain (e.g., N2—C1—C9—N1 angle in ) to confirm substituent orientation.

- Contradiction Analysis : If NMR suggests planar geometry but XRD shows puckering, assess solvent effects or crystal packing forces .

Q. Advanced: What strategies are effective in functionalizing the indole core at specific positions without compromising the isopropoxy group?

Methodological Answer:

- Regioselective Protection : Use temporary protecting groups (e.g., Boc for NH) during alkylation (’s allyloxy synthesis).

- Directed C-H Activation : Employ transition metal catalysts (e.g., Pd) to target C3/C7 positions, leveraging steric hindrance from the isopropoxy group.

- Post-Functionalization : Introduce halogens (e.g., bromination at C5, as in ) for subsequent cross-coupling .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles (per ).

- Ventilation : Use fume hoods to avoid inhalation (’s first-aid measures).

- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., acetic acid from synthesis in ) .

Q. Advanced: How to design structure-activity relationship (SAR) studies for indole derivatives with varying alkoxy substituents?

Methodological Answer:

- Substituent Library : Synthesize analogs with methoxy, ethoxy, and isopropoxy groups ( ).

- Biological Assays : Test kinase inhibition (e.g., Flt3 in ) or antibacterial activity (e.g., MIO Medium in ).

- Computational Modeling : Use docking studies to correlate substituent size (e.g., isopropoxy vs. methoxy) with binding affinity .

Propriétés

IUPAC Name |

2-methyl-5-propan-2-yloxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWFFWFMKZGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.